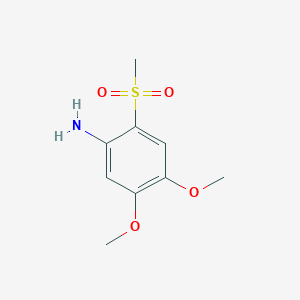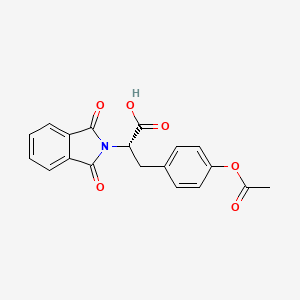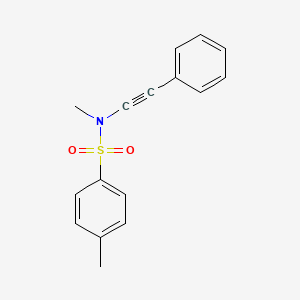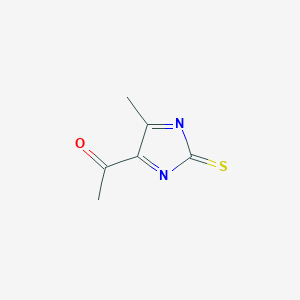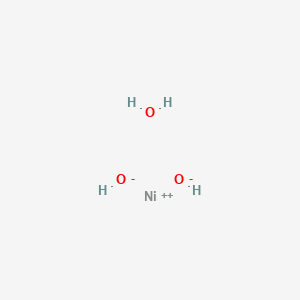
(1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine is a chemical compound with the molecular formula C13H18Cl2N2. This compound is characterized by the presence of a piperidine ring substituted with a 2,5-dichlorobenzyl group and a methanamine group. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine typically involves the reaction of 2,5-dichlorobenzyl chloride with piperidine, followed by the introduction of a methanamine group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The process may also include purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl chloride position, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce a secondary amine.
Applications De Recherche Scientifique
(1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanamine
- (1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine
Uniqueness
(1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine is unique due to its specific substitution pattern on the benzyl group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different binding affinities and selectivities, making it valuable for certain research and industrial applications.
Propriétés
Formule moléculaire |
C13H18Cl2N2 |
|---|---|
Poids moléculaire |
273.20 g/mol |
Nom IUPAC |
[1-[(2,5-dichlorophenyl)methyl]piperidin-3-yl]methanamine |
InChI |
InChI=1S/C13H18Cl2N2/c14-12-3-4-13(15)11(6-12)9-17-5-1-2-10(7-16)8-17/h3-4,6,10H,1-2,5,7-9,16H2 |
Clé InChI |
ROKPDDMGMLNFGD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)CC2=C(C=CC(=C2)Cl)Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


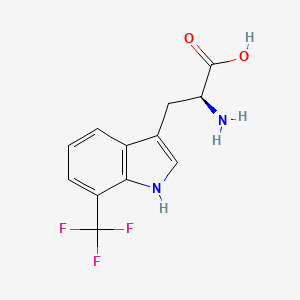


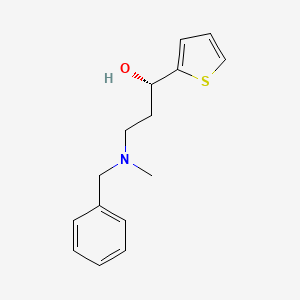
![2-(3,4,5-Trimethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B12828469.png)
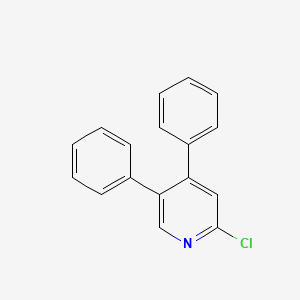
![4-[4-[(2-Bromophenyl)-(3-methyl-2-thienyl)methyl]piperazin-1-yl]-1-phenyl-pyrazolo[3,4-d]pyrimidine](/img/structure/B12828476.png)
![2-(4-Bromothiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B12828487.png)
